molecular formula C11H20O3 B569168 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) CAS No. 121680-73-7

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI)

Katalognummer: B569168
CAS-Nummer: 121680-73-7
Molekulargewicht: 200.278
InChI-Schlüssel: AEGOCBSWODAHBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by a dioxane ring substituted with a cyclopentyloxy methyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring. The cyclopentyloxy methyl group is introduced through nucleophilic substitution reactions, where a cyclopentyl alcohol reacts with a halomethyl dioxane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxane ring or the cyclopentyloxy methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxane,2-methyl-: Lacks the cyclopentyloxy methyl group, resulting in different chemical properties and reactivity.

    1,3-Dioxane,2-[(methoxy)methyl]-2-methyl-: Contains a methoxy group instead of a cyclopentyloxy group, leading to variations in its chemical behavior.

Uniqueness

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI) is unique due to the presence of the cyclopentyloxy methyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

121680-73-7

Molekularformel

C11H20O3

Molekulargewicht

200.278

IUPAC-Name

2-(cyclopentyloxymethyl)-2-methyl-1,3-dioxane

InChI

InChI=1S/C11H20O3/c1-11(13-7-4-8-14-11)9-12-10-5-2-3-6-10/h10H,2-9H2,1H3

InChI-Schlüssel

AEGOCBSWODAHBF-UHFFFAOYSA-N

SMILES

CC1(OCCCO1)COC2CCCC2

Synonyme

1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.